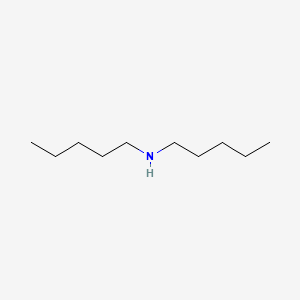
Dipentylamine
Cat. No. B1346568
Key on ui cas rn:
2050-92-2
M. Wt: 157.3 g/mol
InChI Key: JACMPVXHEARCBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05840664
Procedure details


A reaction vessel was charged with diamylamine, 65.2 g, tall oil 1-hydroxyethyl-2-imidazoline, 145 g, and bismuth 2-ehtylhexyl-carboxylate, 103.3 g. Carbon disulfide, 45 g, was charged with cooling to control the exothermic reaction and then was maintained at 80° C. The reaction was stripped under vacuum to yield bismuth diamyldithiocarbamate and imidazoline salt of 2-ethylhexyl-carboxylate.

Name
1-hydroxyethyl-2-imidazoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
bismuth 2-ehtylhexyl-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name

Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([NH:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH2:2][CH2:3][CH2:4][CH3:5].OC([N:15]1[CH2:19][CH2:18][N:17]=[CH:16]1)C.[CH2:20]([CH:22]([CH2:27][CH2:28][CH2:29][CH3:30])[CH2:23][C:24]([O-:26])=[O:25])[CH3:21].[Bi+3:31].C(C(CCCC)CC([O-])=O)C.C(C(CCCC)CC([O-])=O)C.[C:54](=[S:56])=[S:55]>>[CH2:7]([N:6]([CH2:1][CH2:2][CH2:3][CH2:4][CH3:5])[C:54](=[S:55])[S-:56])[CH2:8][CH2:9][CH2:10][CH3:11].[Bi+3:31].[CH2:7]([N:6]([CH2:1][CH2:2][CH2:3][CH2:4][CH3:5])[C:54](=[S:55])[S-:56])[CH2:8][CH2:9][CH2:10][CH3:11].[CH2:7]([N:6]([CH2:1][CH2:2][CH2:3][CH2:4][CH3:5])[C:54](=[S:55])[S-:56])[CH2:8][CH2:9][CH2:10][CH3:11].[NH:17]1[CH2:18][CH2:19][N:15]=[CH:16]1.[CH2:20]([CH:22]([CH2:27][CH2:28][CH2:29][CH3:30])[CH2:23][C:24]([O-:26])=[O:25])[CH3:21] |f:2.3.4.5,7.8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCC)NCCCCC
|
|
Name
|
1-hydroxyethyl-2-imidazoline
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC(C)N1C=NCC1
|
|
Name
|
bismuth 2-ehtylhexyl-carboxylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C(CC(=O)[O-])CCCC.[Bi+3].C(C)C(CC(=O)[O-])CCCC.C(C)C(CC(=O)[O-])CCCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=S)=S
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the exothermic reaction
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCC)N(C([S-])=S)CCCCC.[Bi+3].C(CCCC)N(C([S-])=S)CCCCC.C(CCCC)N(C([S-])=S)CCCCC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1C=NCC1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C(CC(=O)[O-])CCCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US05840664
Procedure details


A reaction vessel was charged with diamylamine, 65.2 g, tall oil 1-hydroxyethyl-2-imidazoline, 145 g, and bismuth 2-ehtylhexyl-carboxylate, 103.3 g. Carbon disulfide, 45 g, was charged with cooling to control the exothermic reaction and then was maintained at 80° C. The reaction was stripped under vacuum to yield bismuth diamyldithiocarbamate and imidazoline salt of 2-ethylhexyl-carboxylate.

Name
1-hydroxyethyl-2-imidazoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
bismuth 2-ehtylhexyl-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name

Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([NH:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH2:2][CH2:3][CH2:4][CH3:5].OC([N:15]1[CH2:19][CH2:18][N:17]=[CH:16]1)C.[CH2:20]([CH:22]([CH2:27][CH2:28][CH2:29][CH3:30])[CH2:23][C:24]([O-:26])=[O:25])[CH3:21].[Bi+3:31].C(C(CCCC)CC([O-])=O)C.C(C(CCCC)CC([O-])=O)C.[C:54](=[S:56])=[S:55]>>[CH2:7]([N:6]([CH2:1][CH2:2][CH2:3][CH2:4][CH3:5])[C:54](=[S:55])[S-:56])[CH2:8][CH2:9][CH2:10][CH3:11].[Bi+3:31].[CH2:7]([N:6]([CH2:1][CH2:2][CH2:3][CH2:4][CH3:5])[C:54](=[S:55])[S-:56])[CH2:8][CH2:9][CH2:10][CH3:11].[CH2:7]([N:6]([CH2:1][CH2:2][CH2:3][CH2:4][CH3:5])[C:54](=[S:55])[S-:56])[CH2:8][CH2:9][CH2:10][CH3:11].[NH:17]1[CH2:18][CH2:19][N:15]=[CH:16]1.[CH2:20]([CH:22]([CH2:27][CH2:28][CH2:29][CH3:30])[CH2:23][C:24]([O-:26])=[O:25])[CH3:21] |f:2.3.4.5,7.8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCC)NCCCCC
|
|
Name
|
1-hydroxyethyl-2-imidazoline
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC(C)N1C=NCC1
|
|
Name
|
bismuth 2-ehtylhexyl-carboxylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C(CC(=O)[O-])CCCC.[Bi+3].C(C)C(CC(=O)[O-])CCCC.C(C)C(CC(=O)[O-])CCCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=S)=S
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the exothermic reaction
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCC)N(C([S-])=S)CCCCC.[Bi+3].C(CCCC)N(C([S-])=S)CCCCC.C(CCCC)N(C([S-])=S)CCCCC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1C=NCC1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C(CC(=O)[O-])CCCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
